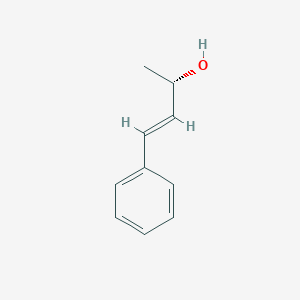![molecular formula C13H18ClN B6155815 3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine] hydrochloride CAS No. 73593-94-9](/img/new.no-structure.jpg)
3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine] hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine] hydrochloride is a chemical compound with a complex structure that includes a naphthalene ring system fused to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine] hydrochloride typically involves multiple steps, starting with the construction of the naphthalene core followed by the formation of the spiro-linked pyrrolidine ring. Common synthetic routes include:
Friedel-Crafts Alkylation: This method involves the alkylation of naphthalene with an appropriate alkyl halide in the presence of a Lewis acid catalyst.
Cyclization Reactions: Cyclization reactions are used to form the pyrrolidine ring, often involving the use of amines and reducing agents.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt, typically achieved by treating the base compound with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine] hydrochloride can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding oxidized derivatives.
Reduction: Reduction reactions can reduce the compound to simpler structures.
Substitution: Substitution reactions can replace functional groups within the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine] hydrochloride is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs.
Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its therapeutic potential. It may be used in the development of treatments for various diseases.
Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in advanced materials and nanotechnology.
Mechanism of Action
The mechanism by which 3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine] hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3,4-Dihydro-2H-spiro[naphthalene-1,4'-piperidine] hydrochloride
3,4-Dihydro-1H-spiro[naphthalene-2,2'-thiazolidine] hydrochloride
Uniqueness: 3,4-Dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine] hydrochloride is unique due to its specific structural features, which differentiate it from other similar compounds
Properties
CAS No. |
73593-94-9 |
|---|---|
Molecular Formula |
C13H18ClN |
Molecular Weight |
223.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



